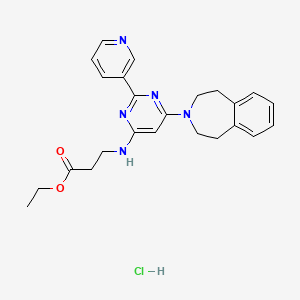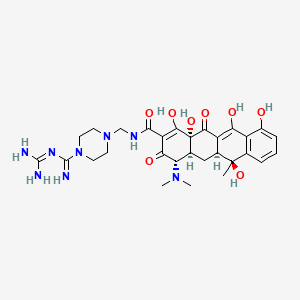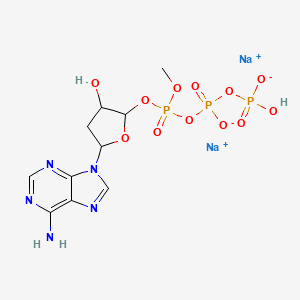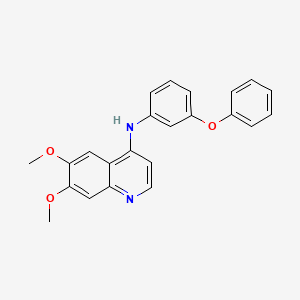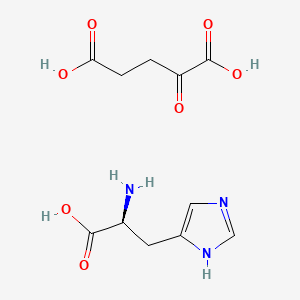
Histidine oxoglurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histidine oxoglurate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Metabolism and Physiological Importance
- Histidine (HIS) plays crucial roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species. Its unique chemical properties and physiological functions provide a theoretical basis for its supplementation in various conditions, including cardiac surgery, neurological disorders, and metabolic diseases (Holeček, 2020).
Histidine Metabolism
- Histidine is essential for protein synthesis, playing important roles in enzyme active sites. Its metabolism involves conversion to trans-urocanate and full catabolism in the liver, requiring folic acid for certain steps. It serves as a precursor for compounds like carnosine in muscle and brain tissues (Brosnan & Brosnan, 2020).
Influence on Ammonia and Amino Acid Metabolism
- HIS administration may affect ammonia levels and alter several amino acids' concentrations. This indicates that HIS supplementation might be inappropriate for patients with liver injury. It shows inconsistent effects on muscle carnosine levels (Holeček, 2020).
Benefits and Adverse Effects of Supplementation
- HIS supplementation can impact body mass index, glucose homeostasis, inflammation, and oxidative stress. High intakes of HIS (>24 g/day) can have adverse effects like decreased serum zinc and cognitive impairment (Thalacker-Mercer & Gheller, 2020).
Biochemical and Clinical Diagnostics
- HIS is used in biochemical assays, like a colorimetric method for L-Histidine detection, important in clinical diagnosis (Zhang et al., 2021).
Cytoprotective Effects
- HIS shows cytoprotective effects against oxidative stress in human lens epithelial cells, suggesting its potential in preventing cataract formation (Bai et al., 2018).
Industrial Applications
- Engineered Escherichia coli has been used to overproduce histidine from glucose, highlighting its industrial applications in producing functional amino acids (Wu et al., 2020).
Systematic Review on Physiology and Metabolism
- A systematic review emphasizes the diverse metabolic roles and requirements of histidine across different species, from humans to animals (Moro et al., 2020).
Eigenschaften
CAS-Nummer |
1185729-41-2 |
|---|---|
Produktname |
Histidine oxoglurate |
Molekularformel |
C11H15N3O7 |
Molekulargewicht |
301.25 |
IUPAC-Name |
L-histidine compound with 2-oxopentanedioic acid (1:1) |
InChI |
InChI=1S/C6H9N3O2.C5H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t5-;/m0./s1 |
InChI-Schlüssel |
NEZITABMBWLXRB-JEDNCBNOSA-N |
SMILES |
N[C@@H](CC1=CNC=N1)C(O)=O.O=C(O)C(CCC(O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Histidine oxoglurate; Histidine oxoglurate; Histidine alpha-ketoglutarate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)

![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)
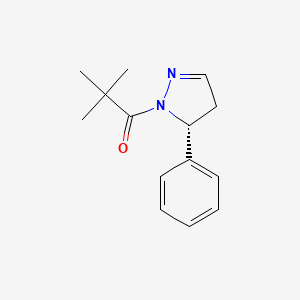
![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)
![3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid](/img/structure/B607885.png)
